molecular formula C10H16O3 B15315164 Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate

Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate

Katalognummer: B15315164
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: MALYQKJSHBQPFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1-oxaspiro[23]hexane-5-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate. One common method involves the use of 1-oxaspiro[2.3]hexane-5-carboxylic acid as a starting material. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.

Industrial Production Methods

While specific industrial production methods for tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with increased functionality.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
  • 1-oxaspiro[2.3]hexane-5-carbonitrile

Uniqueness

Tert-butyl 1-oxaspiro[23]hexane-5-carboxylate is unique due to its tert-butyl ester group, which imparts different chemical properties compared to its methyl or nitrile counterparts

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(5-7)6-12-10/h7H,4-6H2,1-3H3

InChI-Schlüssel

MALYQKJSHBQPFW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1CC2(C1)CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.